pTH (53-84) (human) peptide sequence and structure
pTH (53-84) (human) peptide sequence and structure
An In-depth Technical Guide to Human Parathyroid Hormone Fragment (53-84)
Executive Summary
For decades, carboxyl-terminal (C-terminal) fragments of parathyroid hormone (PTH) were largely considered inactive byproducts of the metabolism of the full-length PTH (1-84) molecule. The classical biological effects of PTH on calcium and bone homeostasis were attributed solely to the amino-terminal (N-terminal) region, which activates the Type 1 PTH/PTH-related peptide receptor (PTH1R).[1][2] However, emerging research has illuminated a distinct and physiologically relevant role for C-terminal fragments, including PTH (53-84). These fragments are now understood to exert biological effects, often in opposition to the N-terminal fragments, through a putative, distinct C-terminal PTH receptor (CPTHR).[1][2][3] This document provides a comprehensive technical overview of the human PTH (53-84) peptide, consolidating information on its sequence, structure, biological activity, and the experimental protocols used for its characterization.
Peptide Sequence and Physicochemical Properties
The human PTH (53-84) is a 32-amino acid peptide fragment corresponding to the C-terminal portion of the mature 84-amino acid parathyroid hormone.[4]
Table 1: Peptide Sequence and Properties
| Property | Value | Reference |
|---|---|---|
| One-Letter Code | KKEDNVLVESHEKSLGEADKADVNVLTKAKSQ | [4][5] |
| Three-Letter Code | Lys-Lys-Glu-Asp-Asn-Val-Leu-Val-Glu-Ser-His-Glu-Lys-Ser-Leu-Gly-Glu-Ala-Asp-Lys-Ala-Asp-Val-Asn-Val-Leu-Thr-Lys-Ala-Lys-Ser-Gln | [4][5] |
| Molecular Formula | C₁₄₉H₂₅₃N₄₃O₅₄ | [6] |
| Molecular Weight | Approximately 3508 - 3510.9 Da | [4][6] |
| Biological Source | Human |[4] |
Structure
Biological Function and Signaling Pathway
Initially found to lack the classical PTH-like activity in renal and bone assays, and unable to inhibit native PTH action on the PTH1R, PTH (53-84) is now known to possess distinct biological functions.[8] It acts through a putative C-terminal PTH receptor (CPTHR), which is expressed by bone cells, particularly osteocytes.[9]
Key Biological Effects:
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Antagonism of PTH (1-34) and PTH (1-84): In vivo, C-terminal fragments can antagonize the calcemic response to N-terminal PTH fragments.[1][2] Specifically, PTH (53-84) has been shown to suppress the calcium release induced by PTH (1-34) in bone organ cultures.[10]
-
Calcium Homeostasis: Synthetic C-PTH fragments, including PTH (53-84), can decrease ionized calcium concentration in vivo.[1][11]
-
Bone Metabolism: These fragments can inhibit bone resorption and promote the apoptosis of osteocytes.[1][3]
The primary signaling event following CPTHR activation by PTH (53-84) is a rapid and transient increase in cytosolic free calcium concentration ([Ca²⁺]i).[9] This response is dependent on the presence of extracellular calcium and is effectively blocked by inhibitors of voltage-dependent calcium channels (VDCCs), suggesting that the receptor's activation leads to an influx of extracellular calcium through these channels.[9]
Quantitative Data Summary
The following table summarizes key quantitative metrics associated with PTH (53-84) activity from published literature.
Table 2: Summary of Quantitative Data
| Parameter | Value | Cell/System | Reference |
|---|---|---|---|
| Binding Affinity | ~100-fold lower than longer C-terminal fragments (e.g., PTH 7-84) | C-PTH Receptors | [9] |
| [Ca²⁺]i Increase | ~100 nM increase from baseline | OC59 Osteocytic Cells | [9] |
| Effective Concentration | 250 nM for [Ca²⁺]i signal induction | OC59 Osteocytic Cells | [9] |
| In Vivo Calcemic Effect | 0.07 ± 0.04 mmol/L decrease (as part of a C-fragment mixture at 10 nmol/h) | Thyroparathyroidectomized Rats |[11] |
Experimental Protocols
The study of PTH (53-84) involves its synthesis, purification, and characterization through various functional assays.
Solid-Phase Peptide Synthesis (SPPS)
The carboxyl-terminal region of human PTH, including the (53-84) fragment, is routinely produced by solid-phase synthesis.[8]
-
Principle: The peptide is assembled sequentially while the C-terminal amino acid is covalently attached to an insoluble polymer resin. Cycles of deprotection and coupling of protected amino acids are repeated until the desired sequence is complete.
-
Methodology:
-
Resin Preparation: A suitable resin (e.g., Wang or PAM resin) is pre-loaded with the C-terminal amino acid, Glutamine (Gln).
-
Deprotection: The Nα-protecting group (typically Fmoc or Boc) of the resin-bound amino acid is removed using a chemical agent (e.g., piperidine (B6355638) for Fmoc, TFA for Boc).
-
Washing: The resin is thoroughly washed with a solvent like dimethylformamide (DMF) to remove excess reagents and byproducts.
-
Coupling: The next Nα-protected amino acid in the sequence is activated (e.g., with HBTU/HOBt) and added to the resin to form a new peptide bond.
-
Washing: The resin is washed again to remove unreacted amino acids and coupling reagents.
-
Cycle Repetition: Steps 2-5 are repeated for each amino acid in the sequence until the final residue (Lys) is coupled.
-
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., TFA with scavengers like water, triisopropylsilane).
-
Precipitation: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether, collected by centrifugation, and washed.
-
Peptide Purification by Reversed-Phase HPLC
The crude synthetic peptide is purified to homogeneity using high-performance liquid chromatography (HPLC).
-
Principle: Separation is based on the differential partitioning of the peptide between a nonpolar stationary phase (e.g., C18 silica) and a polar mobile phase.
-
Methodology:
-
Sample Preparation: The lyophilized crude peptide is dissolved in a minimal amount of aqueous solvent (e.g., 0.1% TFA in water).
-
Column: A C18 reversed-phase column is equilibrated with the initial mobile phase conditions (e.g., 95% Solvent A: 0.1% TFA in water; 5% Solvent B: 0.1% TFA in acetonitrile).
-
Elution: The peptide is eluted using a linear gradient of increasing organic solvent (Solvent B). For example, a gradient of 5% to 65% Solvent B over 60 minutes.
-
Detection: The column eluate is monitored by UV absorbance, typically at 214 nm and 280 nm.
-
Fraction Collection: Fractions corresponding to the major peptide peak are collected.
-
Analysis: The purity of the collected fractions is confirmed by analytical HPLC and the identity is verified by mass spectrometry.
-
Lyophilization: Pure fractions are pooled and lyophilized to obtain the final peptide powder.
-
Intracellular Calcium ([Ca²⁺]i) Measurement
This protocol is based on methods used to demonstrate the signaling activity of PTH (53-84) in osteocytic cells.[9]
-
Principle: The fluorescent dye Fura-2 is loaded into cells, where its fluorescence excitation spectrum shifts upon binding to Ca²⁺. By measuring the ratio of fluorescence emission at a fixed wavelength following excitation at 340 nm and 380 nm, the intracellular calcium concentration can be calculated.
-
Methodology:
-
Cell Culture: Plate PTH1R-null osteocytic cells (e.g., OC59) onto glass coverslips and culture until sub-confluent.
-
Dye Loading: Incubate cells with Fura-2 AM (acetoxymethyl ester form) in a suitable buffer (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C.
-
Washing: Wash the cells to remove extracellular Fura-2 AM.
-
Microfluorimetry: Mount the coverslip onto the stage of an inverted microscope equipped for ratiometric fluorescence imaging.
-
Baseline Measurement: Perfuse the cells with buffer and record the baseline 340/380 nm excitation ratio for several minutes.
-
Stimulation: Add PTH (53-84) peptide (e.g., at a final concentration of 250 nM) to the perfusion buffer and continue recording the fluorescence ratio to capture the transient increase in [Ca²⁺]i.
-
Calibration: At the end of the experiment, add a calcium ionophore (e.g., ionomycin) to determine the maximum fluorescence ratio (Rmax), followed by a calcium chelator (e.g., EGTA) to determine the minimum ratio (Rmin) for calibration of the signal to absolute Ca²⁺ concentrations.
-
Alkaline Phosphatase (ALP) Activity Assay
This assay can be used to measure the effect of PTH (53-84) on osteoblast differentiation and activity.[7][10][12]
-
Principle: ALP is an enzyme expressed by active osteoblasts. Its activity is quantified by measuring the rate at which it hydrolyzes a substrate, such as p-nitrophenyl phosphate (B84403) (pNPP), into a colored product, p-nitrophenol (pNP), which can be measured spectrophotometrically.
-
Methodology:
-
Cell Culture and Treatment: Seed osteoblastic cells (e.g., ROS 17/2.8) in culture plates. Treat the cells with PTH (53-84) and/or other agents (e.g., PTH (1-34), dexamethasone) for a specified period (e.g., 24-48 hours).
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them using a lysis buffer (e.g., containing Triton X-100).
-
Assay Reaction: Add the cell lysate to a reaction buffer containing pNPP. Incubate at 37°C.
-
Stopping Reaction: Stop the reaction by adding a strong base (e.g., NaOH).
-
Measurement: Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a plate reader.
-
Normalization: Determine the total protein concentration in each lysate sample (e.g., using a BCA assay) to normalize the ALP activity. The results are typically expressed as units of ALP activity per milligram of total protein.
-
References
- 1. Carboxyl-terminal parathyroid hormone fragments: role in parathyroid hormone physiopathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carboxyl-terminal parathyroid hormone fragments: role in parathyroid hormone physiopathology | Semantic Scholar [semanticscholar.org]
- 3. Carboxyl-terminal parathyroid hormone fragments: biologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Parathyroid Hormone (PTH) (53-84), human - Echelon Biosciences [echelon-inc.com]
- 5. biorbyt.com [biorbyt.com]
- 6. peptide.com [peptide.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Human parathyroid hormone: synthesis and chemical, biological, and immunological evaluation of the carboxyl-terminal region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. hPTH-fragments (53-84) and (28-48) antagonize the stimulation of calcium release and repression of alkaline phosphatase activity by hPTH-(1-34) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. d-nb.info [d-nb.info]
